molecular formula C22H35N3O3S B5607518 1-[(3-methylbenzyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide

1-[(3-methylbenzyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide

Cat. No. B5607518
M. Wt: 421.6 g/mol
InChI Key: FKBMDOSCDSRNLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules related to piperidine derivatives involves several strategies. A notable method includes the cyclization of acetylenic sulfones with beta and gamma-chloroamines, leading to various piperidines and related structures. This approach demonstrates the versatility in synthesizing complex cyclic compounds, potentially applicable to the target molecule (Back & Nakajima, 2000).

Molecular Structure Analysis

The crystal structure of similar compounds, such as N-p-Methylbenzyl benzamide, provides insights into intermolecular hydrogen bonding and molecular conformation, which are crucial for understanding the physical and chemical behavior of the target compound (Luo & Huang, 2004).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, indicating the reactivity of the nitrogen-containing ring and the potential for functionalization. For example, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and their antimicrobial activity showcase the chemical versatility and potential bioactivity of such compounds (Vinaya et al., 2009).

Physical Properties Analysis

The solubility, thermal stability, and morphological properties of compounds can be influenced by their molecular structure. For instance, fluorinated polyamides containing pyridine and sulfone moieties exhibit remarkable solubility and thermal properties, hinting at the influence of molecular design on physical characteristics (Liu et al., 2013).

Chemical Properties Analysis

The chemical properties of a compound, including its reactivity, stability, and interactions with other molecules, are dictated by its functional groups and overall structure. The study of biologically active O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine illustrates the potential for designing molecules with specific activities based on their chemical properties (Khalid et al., 2013).

properties

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-N-(2-methyl-3-pyrrolidin-1-ylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O3S/c1-18-6-5-7-20(14-18)17-29(27,28)25-12-8-21(9-13-25)22(26)23-15-19(2)16-24-10-3-4-11-24/h5-7,14,19,21H,3-4,8-13,15-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBMDOSCDSRNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCC(C)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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